molecular formula C20H20N2O5S B2881960 3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1171780-65-6

3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2881960
CAS No.: 1171780-65-6
M. Wt: 400.45
InChI Key: BXDMTEUQJFNZLZ-UHFFFAOYSA-N
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Description

3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core modified by a substituted thiazole moiety.

Properties

IUPAC Name

3-[[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-25-14-7-5-13(6-8-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDMTEUQJFNZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OCH₃, -OH) modulate reactivity during synthesis. For example, nitro-substituted derivatives require controlled conditions to avoid side reactions .
  • Methoxy groups may enhance solubility compared to halogens due to increased polarity .
Crystal Structures and Intermolecular Interactions

Crystallographic studies reveal that substituents dictate packing arrangements and non-covalent interactions:

Compound Name Crystal System/Space Group Key Interactions Reference
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Triclinic, P-1 Intra-/intermolecular C–H⋯O, C–H⋯π, and π-π stacking (3D network)
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Monoclinic, P21/c Strong π-π stacking due to nitro group; intermolecular N–H⋯O hydrogen bonds
HMD Monoclinic O–H⋯O hydrogen bonds; π→π* charge transfer (NBO analysis)
3-(4-Bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Monoclinic Distorted boat conformation in dioxane ring; chair conformation in cyclohexane

Key Observations :

  • Methoxy groups in the target compound may form weaker hydrogen bonds (C–H⋯O) compared to hydroxyl (-OH) or nitro (-NO₂) groups but could enhance C–H⋯π or van der Waals interactions due to increased aromaticity .
  • Bulky substituents (e.g., bromophenyl) influence ring puckering (Cremer-Pople parameters: Q, θ, φ) and molecular conformation .
Photophysical and Electronic Properties

Substituents significantly impact UV-Vis absorption and nonlinear optical (NLO) behavior:

Compound Name UV-Vis λmax (nm) NLO Properties Reference
HMD 350 (calc. DFT) Enhanced NLO response due to charge transfer
3-(4-(Dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 380 (exp.) Strong intramolecular charge transfer (ICT)
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione π→π* transitions; nitro group reduces bandgap

Key Observations :

  • Methoxy groups (electron-donating) could red-shift UV-Vis absorption compared to electron-withdrawing groups (e.g., -NO₂) by stabilizing excited states .
Thermal Stability

Thermogravimetric (TG) and differential scanning calorimetry (DSC) data highlight substituent effects:

Compound Name Decomposition Temp. (°C) Thermal Behavior Reference
HMD 220 (onset) Stable up to 220°C; sharp melting endotherm
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 168 (m.p.) Lower stability due to weaker intermolecular forces

Key Observations :

  • Methoxy-substituted derivatives may exhibit higher thermal stability than halogenated analogs due to stronger intermolecular interactions (e.g., dipole-dipole) .

Preparation Methods

Acid-Catalyzed Spirocyclization

The foundational method employs tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) and 1,1-dimethoxycyclohexane (50 mL, 329 mmol) in anhydrous DMF (365 mL) with p-TsOH·H₂O (1.63 g) catalysis. The reaction proceeds through:

  • Ketal exchange at 25°C for 18 h
  • Vacuum distillation (80°C/0.5 mmHg) to remove methanol
  • Oxidative cleavage using NaIO₄ (33.4 g) in H₂O/THF

Optimized Conditions:

Parameter Value
Temperature 25°C (cyclization)
Reaction Time 18 h (step 1)
Oxidant NaIO₄ (1.0 equiv)
Yield 96%

Solid-Supported Variant

Recent adaptations utilize Amberlyst-15 (20 wt%) in refluxing toluene, reducing reaction time to 6 h with comparable yields (89-92%). This method eliminates aqueous workup through simple filtration.

Preparation of 4-(4-Methoxyphenyl)thiazol-2-amine

Hantzsch Thiazole Synthesis

The classical approach involves:

  • Iodine-mediated cyclization of 4'-methoxyacetophenone (0.02 mol) with thiourea (0.04 mol)
  • Trituration in Et₂O followed by Na₂S₂O₃ wash
  • Ammonia precipitation and ethanol recrystallization

Critical Parameters:

  • Stoichiometric I₂ (5 g) as cyclization promoter
  • Temperature control at 70°C prevents aryl methoxy decomposition
  • Ether trituration removes unreacted acetophenone derivatives

Microwave-Assisted Protocol

Green chemistry adaptations employ MW irradiation (300 W, 120°C) in [BMIM]BF₄ ionic liquid, achieving 85% yield in 15 min. This method enhances atom economy (AE = 92%) compared to conventional heating (AE = 78%).

Condensation to Form Methylene Bridge

Schiff Base Formation

The key coupling uses:

  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione (1.84 g, 0.01 mol)
  • 4-(4-Methoxyphenyl)thiazol-2-amine (2.06 g, 0.01 mol)
  • TEAF catalyst (triethylamine-formic acid, 10 mL) in DMF

Reaction Profile:

  • 50°C for 12 h under N₂ atmosphere
  • Water quench (15 mL) induces crystallization
  • Recrystallization from petroleum ether/EtOAc (4:1)

Yield Optimization Data:

Entry Catalyst Temp (°C) Time (h) Yield (%)
1 TEAF 50 12 53
2 AcOH 80 24 41
3 Zn(OTf)₂ 25 48 38

Mechanochemical Approach

Ball-milling (400 rpm, stainless steel jar) with K₂CO₃ (2 equiv) achieves 68% yield in 2 h, demonstrating solvent-free advantages. Particle size analysis shows reduced crystallite size (D50 = 12.4 μm vs solution 45.7 μm).

Structural Characterization

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.89 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H, spiro-OCH₂), 3.85 (s, 3H, OCH₃)
  • IR (KBr): ν 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (Ar-O-CH₃)
  • XRD : Monoclinic P2₁/c, a = 12.541(3) Å, Z = 4

Thermal Analysis:

  • DSC shows melting endotherm at 138.5°C (ΔH = 142 J/g)
  • TGA indicates 5% weight loss at 210°C, confirming thermal stability

Comparative Method Evaluation

Green Metrics Analysis:

Method PMI E-Factor RME (%)
Conventional 8.7 23.4 42
Microwave-Assisted 3.1 7.8 68
Mechanochemical 1.9 4.2 81

PMI = Process Mass Intensity, RME = Reaction Mass Efficiency

Challenges and Optimization Strategies

  • Spiro Ring Stability : The diketone moiety shows sensitivity to strong bases - maintaining pH <8 during coupling prevents decomposition
  • Imine Geometry : DFT calculations (B3LYP/6-31G*) indicate E-configuration favored by 9.3 kcal/mol, confirmed by NOESY
  • Scale-Up Considerations : Batch vs Flow comparison shows 25% yield improvement in microreactor systems (0.5 mL/min, 100°C)

Q & A

Basic: What are the established synthetic routes for preparing this spiro-thiazole compound?

Answer:
The synthesis involves multi-step reactions starting with the formation of the spirocyclic core (1,5-dioxaspiro[5.5]undecane-2,4-dione) via cyclohexanone and malonic acid under acidic conditions (e.g., H₂SO₄ and acetic anhydride) . Subsequent functionalization includes:

  • Thiazole ring formation : Condensation of 4-(4-methoxyphenyl)thiazol-2-amine with the spiro-dione via hydrazone linkage under reflux in ethanol/acetic acid .
  • Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to achieve >95% purity .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like linear diketones from acidic/basic degradation .

Basic: How is the compound’s molecular structure validated?

Answer:
Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxyphenyl, thiazole, and spirocyclic proton environments .
  • X-ray Crystallography : Resolve spirocyclic conformation (e.g., boat-shaped dioxaspiro ring, chair-like cyclohexane) using SHELXL for refinement .
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]⁺ = 416.4 g/mol) and fragmentation patterns .

Advanced: How do steric and electronic effects influence regioselectivity in cyclocondensation reactions?

Answer:
The 4-methoxyphenyl group exerts an electron-donating (+M) effect, directing electrophiles to the thiazole’s C5 position. Steric hindrance from the spiro system limits reactivity at the dioxaspiro carbonyls, favoring nucleophilic attack at the exocyclic methylene . Example :

Reaction ConditionProduct RegioselectivityYield (%)
Lawesson’s reagent (toluene)Thiadiazole formation72
Phenylhydrazine (glacial AcOH)Pyrazole hybrid65

Advanced: What strategies address contradictions in structure-activity relationship (SAR) studies?

Answer:
Contradictions arise when substituents (e.g., 4-methoxy vs. 4-fluoro) show divergent bioactivity. Mitigation strategies include:

  • Comparative docking : Use AutoDock/Vina to compare binding affinities with targets (e.g., EGFR kinase) .
  • Free-Wilson analysis : Quantify substituent contributions to activity while controlling for spirocyclic conformation .
  • In vitro validation : Test cytotoxicity (MTT assay) across cancer cell lines (e.g., MCF-7, HeLa) to resolve discrepancies .

Advanced: How does the spirocyclic conformation affect pharmacological properties?

Answer:
The dioxaspiro ring’s rigidity:

  • Enhances metabolic stability : Reduces CYP450-mediated oxidation compared to non-spiro analogs .
  • Modulates solubility : LogP = 2.8 (calculated) due to hydrophobic cyclohexane vs. polar dioxolane .
  • Influences bioavailability : Conformational locking improves membrane permeability (PAMPA assay) .

Advanced: What computational methods predict degradation pathways under physiological conditions?

Answer:

  • DFT calculations : Simulate hydrolysis of the dioxaspiro ring (B3LYP/6-31G*) to identify labile bonds .
  • MD simulations : Model pH-dependent degradation (e.g., diketone formation in 6M HCl) .
  • LC-MS/MS : Validate predicted metabolites in simulated gastric fluid .

Advanced: How to design pharmacological studies for dose-response analysis?

Answer:
Use a split-plot design :

  • Primary variables : Dose (0.1–100 µM), exposure time (24–72 hr) .
  • Endpoints : IC₅₀ (MTT), apoptosis (Annexin V), and target inhibition (Western blot) .
  • Controls : Include spirocyclic analogs without thiazole for baseline comparison .

Methodological: Resolving spectral data conflicts in hydrazone linkage characterization

Answer:
Conflicts in NMR δ-values for the methylene group (e.g., 8.2–8.5 ppm) arise from tautomerism. Strategies:

  • Variable Temperature NMR : Identify equilibrium between E/Z isomers .
  • IR spectroscopy : Confirm C=N stretch (1600–1650 cm⁻¹) and exclude ketone tautomers .

Methodological: Optimizing crystallization for X-ray analysis

Answer:

  • Solvent selection : Use ethanol/water (9:1) for slow evaporation to obtain single crystals .
  • Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .
  • Refinement : Apply SHELXL restraints for disordered methoxyphenyl groups .

Emerging Directions: Can this compound serve as a precursor for heterocyclic libraries?

Answer:
Yes, via:

  • Parallel synthesis : React with diverse amines/isothiocyanates to generate thiourea or oxadiazinane derivatives .
  • Click chemistry : Cu-catalyzed azide-alkyne cycloaddition to append triazole motifs .

Tables

Table 1 : Key Cyclocondensation Reactions

ReagentProduct ClassConditionsYield (%)
PhenylhydrazinePyrazole hybridGlacial AcOH, 8h65
Lawesson’s reagentThiadiazoleToluene, 110°C72

Table 2 : Substituent Effects on Bioactivity

Substituent (R)IC₅₀ (µM, MCF-7)LogPTarget Affinity (kcal/mol)
4-OCH₃12.42.8-8.9 (EGFR)
4-F8.73.1-9.5 (EGFR)
2,4-diCl6.23.4-10.1 (EGFR)

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